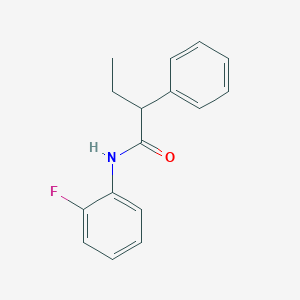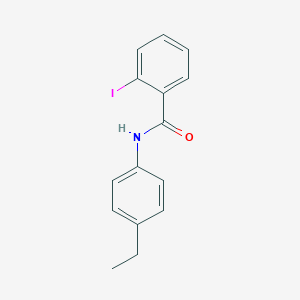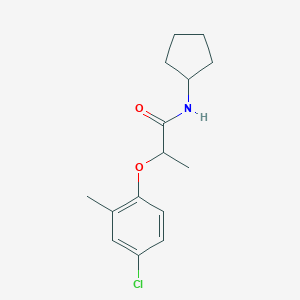
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide, also known as 4-BPMC, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is not fully understood. However, studies suggest that it may act through various pathways, including inhibiting the activity of certain enzymes, modulating the immune system, and regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, reduce inflammation, and inhibit cell proliferation. Additionally, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide in lab experiments is its high potency, which allows for lower doses to be used. Additionally, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has shown promising results in various areas of research, making it a potential candidate for further study. However, one limitation of using N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide and its potential therapeutic uses in neurological disorders. Lastly, studies could investigate the effects of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide on other physiological systems, such as the cardiovascular and respiratory systems.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is a chemical compound that has shown potential for various therapeutic uses in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide in various areas of research.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This compound is then reacted with 3-cyanopyridine in the presence of a base to form N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been studied for its potential therapeutic uses in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to have a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-7-11(4-5-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
GGWVAZOUTCDWFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)Br |
solubility |
40.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




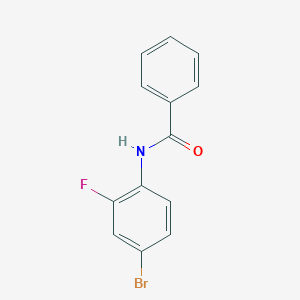


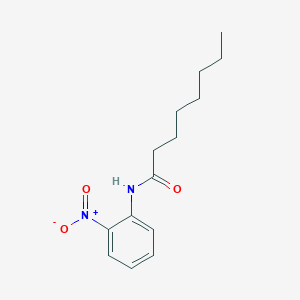
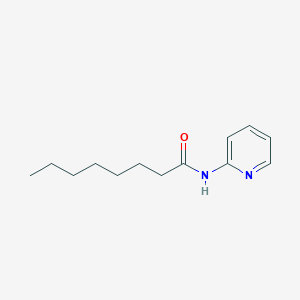
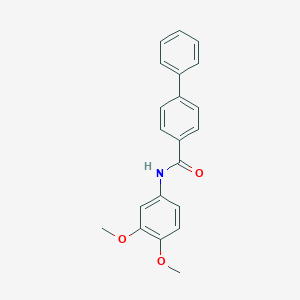

![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
